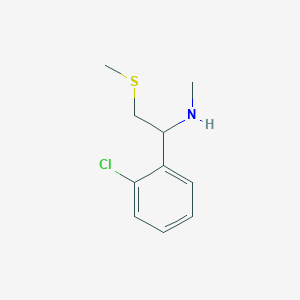

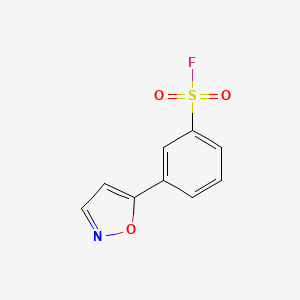

1-(2-chlorophenyl)-N-methyl-2-methylsulfanylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as NMR, IR, UV-Vis, and mass spectrometry. These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the molecular weight .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can provide information about the reactivity of the compound and its potential uses in chemical synthesis .Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. These properties can affect how the compound is handled, stored, and used .Scientific Research Applications

Chemical Synthesis and Intermediates

1-(2-chlorophenyl)-N-methyl-2-methylsulfanylethanamine, due to its unique chemical structure, may serve as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives and related compounds have been utilized in the synthesis of other complex molecules. For instance, 2-Chloro-5-methylthiophene is recognized as a versatile intermediate for synthesizing pharmaceuticals and agrochemicals (Yang, 2010). Furthermore, compounds like chloro(triphenylmethyl)sulfanes, which may share structural similarities with this compound, have exhibited intriguing chemical behaviors and structures, contributing to our understanding of chlorinated organic compounds (Williams, Britten, & Harpp, 1994).

Biochemical Research and Drug Development

In the realm of biochemical research and drug development, the chemical properties and reactive nature of this compound and its related compounds make them significant. For instance, the oxidation of the sulfur atom in a related compound, methyl 4-(2-chlorophenyl)-5-cyano-6-ethoxycarbonylmethylsulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate, has led to the creation of new compounds with potential pharmaceutical applications (Krasnova, Krauze, Belyakov, & Duburs, 2013). These chemical transformations highlight the potential of this compound in facilitating the development of novel therapeutic agents.

Agricultural and Material Sciences

Compounds structurally related to this compound have found applications in agricultural and material sciences as well. A new oil-soluble compound, (2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(3,4-dichlorophenyl)-propanamide), has demonstrated good fungicidal activity against Rhizoctonia solani. This highlights the potential of chlorophenyl-methylsulfanylethanamine derivatives in agricultural applications (Yu, Wang, Zhao, Chou, & Li, 2021). Additionally, the intricate structural and reactive properties of these compounds could offer valuable insights into material science, particularly in the development of new materials with specific chemical and physical properties.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-methyl-2-methylsulfanylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNS/c1-12-10(7-13-2)8-5-3-4-6-9(8)11/h3-6,10,12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZWQSKIOGSHPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CSC)C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethylpyrimidin-2-amine](/img/structure/B2826153.png)

![2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2826157.png)

![3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2826158.png)

![2-(2-Fluorophenoxy)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2826164.png)

![1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2826165.png)

![2-methyl-3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2826167.png)

![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2826176.png)